molecular formula C8H8O2 B051386 m-Toluic acid CAS No. 99-04-7

m-Toluic acid

Cat. No. B051386
CAS RN: 99-04-7
M. Wt: 136.15 g/mol
InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-N
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Description

m-Toluic acid, a photo-oxidation product of m-xylene, is a significant chemical byproduct of the oil and gas industry and plays a vital role in secondary atmospheric aerosol formation. It is involved in the initial steps of aerosol formation through hydrogen-bonded clusters with water, ammonia, and sulfuric acid (Mohamad H Al-Jabiri et al., 2017).

Synthesis Analysis

The synthesis of m-Toluic acid and related compounds has been explored through various methods. One notable approach is the diazotization and hydrolysis of m-toluidine to produce m-cresol, an important intermediate for synthesizing many fine chemical products. This process was optimized for high purity and yield, providing a foundation for understanding m-Toluic acid synthesis (Ye Qing-guo, 2008).

Molecular Structure Analysis

The molecular structure of m-Toluic acid is central to its physical and chemical properties. Advanced spectroscopic techniques, such as microwave spectroscopy, have been applied to study its atmospheric oxidation product and monohydrate, offering insights into its role in aerosol formation (Mohamad H Al-Jabiri et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving m-Toluic acid are pivotal in various industrial applications. For instance, its conversion to m-cresol illustrates its utility in synthesizing fine chemicals. The reaction conditions for such transformations are critical for achieving high yields and product purity (Ye Qing-guo, 2008).

Physical Properties Analysis

The physical properties of m-Toluic acid, such as crystallite size and surface area, have been studied to enhance its applications. For example, a study on the biofield treatment of m-Toluic acid showed significant alterations in its physical and thermal properties, which could make it more useful as a chemical intermediate (M. Trivedi et al., 2015).

Scientific Research Applications

  • Physical and Thermal Properties Alteration for Chemical Intermediary Use :

    • A study demonstrated that biofield treatment significantly altered the physical and thermal properties of m-toluic acid, potentially enhancing its effectiveness as a chemical intermediate (Trivedi et al., 2015).
  • Isotopic Abundance Alteration for Medicines and Pesticides :

    • Research on isotopic abundance ratios in m-toluic acid showed significant changes due to biofield energy treatment, which might influence its use in the production of medicines and pesticides (Trivedi et al., 2015).
  • Role in Atmospheric Chemistry :

    • m-Toluic acid is identified as a photo-oxidation product of m-xylene and plays a role in atmospheric aerosol formation (Al-Jabiri et al., 2017).
  • Quality Control in Industrial Production :

    • A method using HPLC-UV detection was developed for quality control of industrial o-toluic, m-toluic, and p-toluic acids based on their impurity profiles (Lian & Wei, 2007).
  • Electrochemical Applications :

    • Research on electrodeposition of ring-substituted polyanilines from aqueous solutions explored the use of m-toluic acid for corrosion protection of iron surfaces (Sazou, 2001).
  • Organic Synthesis :

    • m-Toluic acid is used in organic synthesis, demonstrated by its involvement in the synthesis of various organic compounds, such as benzimidazoles and diamides (Odame et al., 2015).
  • Wastewater Treatment :

    • m-Toluic acid has been used in studies focusing on the removal and recovery of industrial dyes from wastewater, showcasing its potential in environmental applications (Elumalai & Muthuraman, 2018).

Safety And Hazards

M-Toluic acid may cause serious eye irritation . It may also be harmful if inhaled, causing respiratory tract irritation. It can be harmful if absorbed through the skin, causing skin irritation, and is harmful if swallowed .

properties

IUPAC Name

3-methylbenzoic acid
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InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

GPSDUZXPYCFOSQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C(=O)O
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Molecular Formula

C8H8O2
Record name M-TOLUIC ACID
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Related CAS

68092-45-5 (cadmium salt), 68092-46-6 (zinc salt), 68092-47-7 (barium salt)
Record name 3-Toluic acid
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DSSTOX Substance ID

DTXSID1021617
Record name 3-Methylbenzoic acid
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Molecular Weight

136.15 g/mol
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Physical Description

M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992), Dry Powder, White to yellowish or yellow solid with a sweet floral odor; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]
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Record name Benzoic acid, 3-methyl-
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Boiling Point

504 °F at 760 mmHg (sublimes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.054 at 234 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 207 °F (NTP, 1992), 0.00014 [mmHg]
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Product Name

M-Toluic acid

CAS RN

99-04-7
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Record name 3-Methylbenzoic acid
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Melting Point

232 to 235 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of toluene (5 mL), trifluoroacetic anhydride (1 mL), and the catalyst solution as prepared above (0.3 mL) was pressurized, at room temperature, with air (1000 psig) and CO (120 psig). The resulting mixture was stirred at 200° C. for 2 hours. After the mixture was cooled down to room temperature, the solvents were evaporated. The residue was redissolved in ether and analyzed by GC-MS with chlorobenzene as an internal standard. A mixture of p-toluic acid and m-toluic acid (70:30) was produced with TON=20, along with trace amounts of o-toluic acid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In an autoclave made of metal were placed 2.53 g of meta-chlorotoluene, 35.5 mg of palladium chloride, 426 mg of bisdiphenylphosphinobutane and 3.04 g of potassium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 50 kg/cm2. The reaction was carried out with stirring for 3 hours on a salt bath at a bath temperature of 210° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated, after which acid was added thereto and the deposited crystals were collected by filtration and dried. Thus, 1.10 g of the desired compound meta-methylbenzoic acid was obtained.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
35.5 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Toluic acid
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m-Toluic acid
Reactant of Route 3
m-Toluic acid
Reactant of Route 4
m-Toluic acid
Reactant of Route 5
m-Toluic acid
Reactant of Route 6
m-Toluic acid

Citations

For This Compound
2,040
Citations
A Blatt - The Journal of Organic Chemistry, 1960 - ACS Publications
… 4,6-dinitro-m-toluic acid furnished a dinitroisophthalic acid which esterifiedto a dimethyl ester, thus establishing the correctness of the structure; of the dinitro-m-toluic acid as the 4,6…
Number of citations: 6 pubs.acs.org
JA Marshall, PGM Wuts - The Journal of Organic Chemistry, 1977 - ACS Publications
… The hydroxy acid 2 was efficiently prepared by treating m-toluic acid (I) with lithium inammonia to generate the carboxylic dianion which was alkylated in situ5 with commercially …
Number of citations: 88 pubs.acs.org
Y Huang, Y Zhang, H Liu, W Luo - Journal of Chemical & …, 2021 - ACS Publications
… In this common production technology, m-xylene is converted into IPA after oxidizing by air and m-toluic acid (m-TA) is the main byproduct. (3−5) Therefore, to obtain pure IPA, the …
Number of citations: 3 pubs.acs.org
B Tao, Z Sheng, W Luo, X Sheng, Q Wang - Journal of Molecular Liquids, 2018 - Elsevier
… In this study, the solubilities of isophthalic acid (IPA) and m-toluic acid (m-TA) in binary acetic acid (HAc) + (water or m-xylene) solvent mixtures were measured by using a synthetic …
Number of citations: 12 www.sciencedirect.com
Q Lyu, W Zhang, W Sun, Z Xu… - The Canadian Journal of …, 2018 - Wiley Online Library
The solubilities of m‐toluic acid (m‐TA) from 313.2 to 383.2 K, as well as those of isophthalic acid (IPA) from 373.2 to 463.2 K in water, ethanoic acid, and their mixtures were measured …
Number of citations: 4 onlinelibrary.wiley.com
SE Vecht, MW Platt, Z Er-El, I Goldberg - Applied microbiology and …, 1988 - Springer
… and m-toluic acid as sole carbon and energy sources. In fed-batch cultures on mtoluic acid up … The average cellular yield was 1.42 g cell dry weight/g m-toluic acid utilized. When liquid …
Number of citations: 51 link.springer.com
GH Harris, PS Traylor, BC Fischback… - The Journal of Organic …, 1962 - ACS Publications
… The nitration of m-toluic acid with a mixture of fuming nitric and sulfuric acids was recently … ,6-dinitro-m-toluic acid and 4,6dinitro-m-toluic acid. We have nitrated m-toluic acid using Blatt’s …
Number of citations: 1 pubs.acs.org
J Chen, M Dong, W Shi, D Zhao, W Li… - Journal of Chemical & …, 2023 - ACS Publications
… acid (IPA) and m-toluic acid (m-TA) … m-toluic acid increased with the increase of temperature in the measured temperature range. At the same temperature, the solubility of m-toluic acid …
Number of citations: 0 pubs.acs.org
WA Pryor - Journal of the American Chemical Society, 1958 - ACS Publications
… The /% values are 0.68 for m-toluic acid arid 0.05 for … with the activity found for a standard m-toluic acid solution. … the rate of disappearance of m-toluic acid.Second, the kinetics show no …
Number of citations: 23 pubs.acs.org
XS Zhai, YQ Zheng, JL Lin, W Xu - Inorganica Chimica Acta, 2014 - Elsevier
… Four new uranyl dinuclear complexes based on p- and m-toluic acid have been synthesized. As polymorph, 1 and 2 prove useful to degrade RhB under the irradiation of simulate …
Number of citations: 21 www.sciencedirect.com

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